molecular formula C14H11Cl2N3O B13816917 2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide

2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide

Cat. No.: B13816917
M. Wt: 308.2 g/mol
InChI Key: ZNWWYDBUQCQAJY-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide typically involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with chloroacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, leading to potential anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-(2-phenylhydrazono)-N-(2-bromophenyl)-acetamide
  • 2-Chloro-2-(2-phenylhydrazono)-N-(2-methylphenyl)-acetamide
  • 2-Chloro-2-(2-phenylhydrazono)-N-(2-nitrophenyl)-acetamide

Comparison

Compared to similar compounds, 2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide is unique due to the presence of two chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can enhance the compound’s ability to undergo substitution reactions and may also affect its interaction with biological targets, potentially leading to different pharmacological properties.

Properties

Molecular Formula

C14H11Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

(1E)-2-(2-chloroanilino)-2-oxo-N-phenylethanehydrazonoyl chloride

InChI

InChI=1S/C14H11Cl2N3O/c15-11-8-4-5-9-12(11)17-14(20)13(16)19-18-10-6-2-1-3-7-10/h1-9,18H,(H,17,20)/b19-13+

InChI Key

ZNWWYDBUQCQAJY-CPNJWEJPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(\C(=O)NC2=CC=CC=C2Cl)/Cl

Canonical SMILES

C1=CC=C(C=C1)NN=C(C(=O)NC2=CC=CC=C2Cl)Cl

Origin of Product

United States

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